![molecular formula C6H12BrCl B1265839 1-Bromo-6-chlorohexane CAS No. 6294-17-3](/img/structure/B1265839.png)
1-Bromo-6-chlorohexane
Overview
Description
Synthesis Analysis
The synthesis of 1-Bromo-6-chlorohexane involves several chemical reactions and techniques. For instance, direct reduction of 1-Bromo-6-chlorohexane at silver electrodes in dimethylformamide (DMF) has been studied, highlighting electrochemical methods as a viable path for its production. This process involves a two-electron cleavage of the carbon-bromine bond to afford 1-chlorohexane as the major product, demonstrating the compound's reactivity and the potential for varied synthesis routes (Rose, 2016).
Molecular Structure Analysis
The molecular structure and conformational preferences of related compounds, such as 1-bromo-1-silacyclohexane, have been analyzed using gas-phase electron diffraction and quantum chemistry, providing insights into the conformational dynamics and structural aspects of bromo-chlorinated hexanes. These studies reveal the existence of conformers and the importance of electrostatic interactions in stabilizing certain molecular forms, which can be relevant to understanding the structure of 1-Bromo-6-chlorohexane (Belyakov et al., 2012).
Chemical Reactions and Properties
1-Bromo-6-chlorohexane undergoes various chemical reactions, including photopromoted carbonylation under ambient conditions. This reaction, catalyzed by CuBr2 and CdI2, leads to the formation of chloroester as the major product, highlighting the compound's reactivity towards carbonylation and the influence of catalysts and additives on the reaction outcome (Hu et al., 2008).
Scientific Research Applications
Electrochemical Reduction Studies
Electrochemical Behavior : The electrochemical reductions of 1-bromo-6-chlorohexane at silver cathodes have been explored, revealing a single major irreversible cathodic peak and a two-electron cleavage of the carbon–bromine bond, resulting in 1-chlorohexane as the major product. This process, studied using cyclic voltammetry and controlled-potential electrolyses, provides insights into the electrochemical behavior of halogenated compounds (Rose, 2016).
Reductive Cleavage Studies : Investigations on the reduction of 1-bromo-6-chlorohexane at carbon cathodes in dimethylformamide have been conducted, revealing single irreversible waves corresponding to the reductive cleavage of carbon-bromine bonds. These studies contribute to our understanding of the electrochemical properties of halogenated compounds (Mubarak & Peters, 1995).
Photopromoted Carbonylation
Photopromoted Carbonylation : Research on the photopromoted carbonylation of 1-bromo-6-chlorohexane with CO, catalyzed by CuBr2 and CdI2 under ambient conditions, has been conducted. This study reveals that chloroester is the major product under the catalysis of CuBr2, enhancing our understanding of carbonylation processes in organic chemistry (Hu et al., 2008).
Carbonylation with Methyl Formate : A study exploring the carbonylation of 1-bromo-6-chlorohexane with methyl formate, catalyzed by cobalt and copper salts, highlights the process of single carbonylation under ambient conditions, leading to specific monocarbonylated products. This adds valuable information to the field of organic synthesis (Yin Jingmei, 2011).
Catalytic Reduction and Structural Studies
Catalytic Reduction with Nickel(I) Salen : Catalytic reduction of 1-bromo-6-chlorohexane with electrogenerated nickel(I) salen has been studied, showing high yields of specific dichlorododecane, which provides insights into catalytic reduction processes involving halogenated compounds (Mubarak & Peters, 1995).
Molecular Structure Analysis : Research on the molecular structure of 1-bromo-1-silacyclohexane provides valuable information on the conformational preferences and thermodynamic equilibrium of molecules related to 1-bromo-6-chlorohexane, contributing to the field of molecular chemistry (Belyakov et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-bromo-6-chlorohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrCl/c7-5-3-1-2-4-6-8/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYUIAOHIYZBPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCBr)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064205 | |
Record name | Hexane, 1-bromo-6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5064205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-6-chlorohexane | |
CAS RN |
6294-17-3 | |
Record name | 1-Bromo-6-chlorohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6294-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexane, 1-bromo-6-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006294173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-6-chlorohexane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9249 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Hexane, 1-bromo-6-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexane, 1-bromo-6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5064205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-6-chlorohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.960 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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